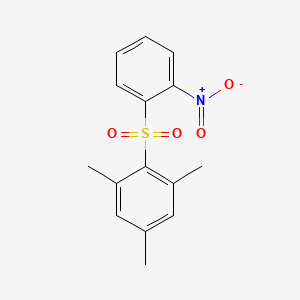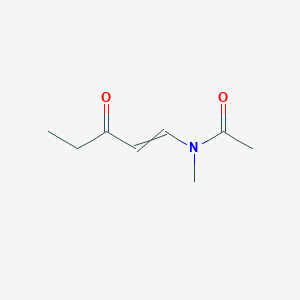
1,3,5-Trimethyl-2-(2-nitrobenzene-1-sulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trimethyl-2-(2-nitrobenzene-1-sulfonyl)benzene is an organic compound that belongs to the class of nitro compounds These compounds are characterized by the presence of one or more nitro groups (-NO2) attached to an aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trimethyl-2-(2-nitrobenzene-1-sulfonyl)benzene typically involves multiple steps. One common method is the nitration of 1,3,5-trimethylbenzene (mesitylene) followed by sulfonation. The nitration process involves the reaction of mesitylene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of 1,3,5-trimethyl-2-nitrobenzene . The sulfonation step involves the reaction of the nitro compound with sulfur trioxide or oleum to introduce the sulfonyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trimethyl-2-(2-nitrobenzene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro or sulfonyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1,3,5-trimethyl-2-(2-aminobenzene-1-sulfonyl)benzene .
Aplicaciones Científicas De Investigación
1,3,5-Trimethyl-2-(2-nitrobenzene-1-sulfonyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trimethyl-2-(2-nitrobenzene-1-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro and sulfonyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trimethyl-2-nitrobenzene: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
1,3,5-Trimethyl-2-sulfonylbenzene: Lacks the nitro group, affecting its applications and interactions.
2,4,6-Trimethyl-1-nitrobenzene: A positional isomer with different substitution patterns.
Uniqueness
1,3,5-Trimethyl-2-(2-nitrobenzene-1-sulfonyl)benzene is unique due to the presence of both nitro and sulfonyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it valuable for various applications in research and industry .
Propiedades
Número CAS |
61174-26-3 |
|---|---|
Fórmula molecular |
C15H15NO4S |
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-(2-nitrophenyl)sulfonylbenzene |
InChI |
InChI=1S/C15H15NO4S/c1-10-8-11(2)15(12(3)9-10)21(19,20)14-7-5-4-6-13(14)16(17)18/h4-9H,1-3H3 |
Clave InChI |
HIWOQWLSUBNUKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)










![N,N-dimethyl-4-[(4-methyl-3-oxido-1,3-thiazol-3-ium-2-yl)diazenyl]aniline](/img/structure/B14595620.png)
